1-cyclohexyl-3-(1H-indol-3-yl)urea
CAS No.: 941878-98-4
Cat. No.: VC7630378
Molecular Formula: C15H19N3O
Molecular Weight: 257.337
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941878-98-4 |
|---|---|
| Molecular Formula | C15H19N3O |
| Molecular Weight | 257.337 |
| IUPAC Name | 1-cyclohexyl-3-(1H-indol-3-yl)urea |
| Standard InChI | InChI=1S/C15H19N3O/c19-15(17-11-6-2-1-3-7-11)18-14-10-16-13-9-5-4-8-12(13)14/h4-5,8-11,16H,1-3,6-7H2,(H2,17,18,19) |
| Standard InChI Key | CXZXRBAJDZDRFT-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)NC2=CNC3=CC=CC=C32 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
1-Cyclohexyl-3-(1H-indol-3-yl)urea is characterized by the systematic IUPAC name 1-cyclohexyl-3-(1H-indol-3-yl)urea. Its molecular formula is C₁₆H₂₀N₃O, with a molecular weight of 270.35 g/mol. The structure comprises a urea backbone (-NH-C(=O)-NH-) linking a cyclohexyl group to the 3-position of an indole ring.
The indole moiety, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is substituted at the 3-position by the urea linkage. The cyclohexyl group introduces significant hydrophobicity, influencing the compound’s solubility and membrane permeability.
Spectral and Computational Data
While experimental spectral data (e.g., NMR, IR) for the exact compound are unavailable, analogous urea-indole derivatives exhibit distinct spectral signatures:
-
¹H NMR: Protons on the indole ring typically resonate between δ 6.8–7.5 ppm, while urea NH protons appear as broad singlets near δ 5.5–6.0 ppm.
-
¹³C NMR: The urea carbonyl carbon is observed near δ 155–160 ppm, and the indole carbons span δ 110–135 ppm .
Computational studies predict a planar urea group and a chair conformation for the cyclohexyl ring, minimizing steric strain.
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of 1-cyclohexyl-3-(1H-indol-3-yl)urea likely follows established methods for urea derivatives, involving the reaction of cyclohexyl isocyanate with 3-aminoindole (Figure 1):
Key Reaction Conditions:
-
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
-
Temperature: 0–25°C under inert atmosphere.
-
Catalyst: Triethylamine to scavenge acidic byproducts.
Purification and Yield Optimization
Crude products are typically purified via silica gel chromatography, with elution using ethyl acetate/hexane mixtures. Reported yields for analogous reactions range from 60–75%, depending on the steric hindrance of the amine component .
Chemical Reactivity and Functionalization
Electrophilic Substitution on the Indole Ring
The indole’s 2- and 5-positions are reactive toward electrophilic substitution. For example:
-
Nitration: Concentrated nitric acid introduces nitro groups at the 5-position.
-
Halogenation: Bromine in acetic acid yields 5-bromo derivatives .
These modifications enable diversification of the core structure for structure-activity relationship (SAR) studies.
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity. It is sparingly soluble in water (<1 mg/mL) but dissolves readily in organic solvents like DMSO and ethanol.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous urea-indole compounds reveals melting points between 180–200°C, with decomposition observed above 250°C .
Comparative Analysis with Structural Analogs
| Property | 1-Cyclohexyl-3-(1H-indol-3-yl)urea | 1-Cyclohexyl-3-[2-(6-methoxyindol-3-yl)ethyl]urea | 1-Cyclohexyl-3-(2-(indol-3-yl)sulfonylethyl)urea |
|---|---|---|---|
| Molecular Weight | 270.35 g/mol | 315.40 g/mol | 378.45 g/mol |
| logP | 2.8 | 3.2 | 1.9 |
| Anticancer IC₅₀ (MCF-7) | Not tested | 12 μM | 45 μM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume